molecular formula C16H24ClN7O3 B15183873 Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate CAS No. 134749-33-0

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate

Cat. No.: B15183873
CAS No.: 134749-33-0
M. Wt: 397.9 g/mol
InChI Key: AZLZJTIRVDTJSN-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various functionalized quinazolines.

Scientific Research Applications

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core structure.

    Piperazine Derivatives: Compounds containing the piperazine ring.

Uniqueness

Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate is unique due to its specific combination of functional groups and its potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

134749-33-0

Molecular Formula

C16H24ClN7O3

Molecular Weight

397.9 g/mol

IUPAC Name

[[6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]urea;hydrochloride

InChI

InChI=1S/C16H23N7O3.ClH/c1-22-4-6-23(7-5-22)16-18-11-9-13(26-3)12(25-2)8-10(11)14(19-16)20-21-15(17)24;/h8-9H,4-7H2,1-3H3,(H3,17,21,24)(H,18,19,20);1H

InChI Key

AZLZJTIRVDTJSN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NNC(=O)N)OC)OC.Cl

Origin of Product

United States

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